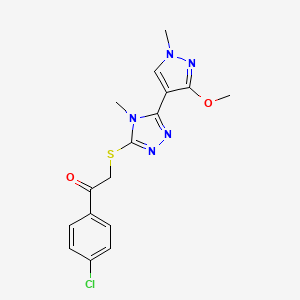![molecular formula C14H7N3O5S2 B2724465 3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde CAS No. 733030-93-8](/img/structure/B2724465.png)
3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde is a chemical compound with the molecular formula C14H7N3O5S2 and a molecular weight of 361.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring sulfanyl-linked to a nitrobenzaldehyde. The benzothiazole ring itself is substituted with a nitro group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C14H7N3O5S2 and a molecular weight of 361.35 . Other specific properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Kinetic Modeling in Chemical Synthesis
The study by Russo et al. (2017) explores the kinetics of nitration of benzaldehyde, an important reaction for producing various chemicals in the bulk and fine chemicals industry. This research could provide insights into optimizing conditions for synthesizing compounds like 3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde, which involve nitration steps (Russo, Onotri, Marotta, Andreozzi, & Somma, 2017).
Development of Novel Anticancer Agents
Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole by condensing substituted benzaldehydes, showcasing the potential of such compounds in cytostatic activities against various human cell lines. This suggests the potential therapeutic applications of structurally related compounds in cancer research (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Synthesis of Aromatic Compounds
Lee, Lam, and Lee (2001) discussed the solid-phase combinatorial synthesis of benzothiazole derivatives, highlighting the versatility of aromatic disulfides in synthesizing complex molecules. Such methodologies could be applicable in the synthesis of compounds like this compound for various applications, including medicinal chemistry (Lee, Lam, & Lee, 2001).
Catalytic Oxidation and Environmental Applications
Iraqui, Kashyap, and Rashid (2020) explored the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating the potential of such catalysts in synthetic organic chemistry and environmental remediation. This research might inform the development of catalytic processes for compounds with similar functional groups or requirements (Iraqui, Kashyap, & Rashid, 2020).
Preparation of Bio-Optical Devices
Nigam et al. (2016) detailed the preparation and properties of chitosan derivatives with azo-based Schiff bases, illustrating the potential for developing bio-optical devices. The functional groups and synthesis strategies discussed could be relevant for designing materials based on this compound for bio-optical applications (Nigam, Kumar, Dutta, Pei, & Ghosh, 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O5S2/c18-7-8-1-4-12(11(5-8)17(21)22)23-14-15-10-3-2-9(16(19)20)6-13(10)24-14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLHZQEHJVEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724384.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2724385.png)
![N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2724388.png)




![3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2724396.png)



![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2724400.png)
![1-Bromo-3-[2-(difluoromethyl)phenoxy]benzene](/img/structure/B2724401.png)

